molecular formula C5H5NO2 B074160 2-Furancarboxaldehyde, oxime CAS No. 1121-47-7

2-Furancarboxaldehyde, oxime

Cat. No. B074160
CAS RN: 1121-47-7
M. Wt: 111.1 g/mol
InChI Key: UYTMLDBQFLIQJA-UHFFFAOYSA-N
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Description

“2-Furancarboxaldehyde, oxime” is a derivative of furfural . Furfural is an organic compound with the formula C4H3OCHO . It is a colorless liquid, although commercial samples are often brown . It has an aldehyde group attached to the 2-position of furan . It is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts, including corncobs, oat, wheat bran, and sawdust .

Scientific Research Applications

  • Photopolymerization

    • Field : Polymer Science
    • Application : Oxime esters, including carbazole-based oxime esters, are used as photoinitiators in photopolymerization . This process is crucial in various research fields such as adhesives, microelectronics, dentistry, coatings, 3D and 4D printing .
    • Method : The photopolymerization process involves the use of light-emitting diodes (LEDs) as light sources. The oxime esters are studied for their reactivity under low light intensity .
    • Results : The development of new photoinitiators is supported by the wide range of applications in which photopolymerization is involved .
  • Heterocycle Formation

    • Field : Organic Chemistry
    • Application : Oxime esters are used as building blocks, internal oxidizing agents, and directing groups in the synthesis of nitrogen, sulfur, and oxygen-containing heterocycle scaffolds .
    • Method : The cyclization of oxime esters with various functional group reagents is carried out under transition metal and transition metal-free catalyzed conditions .
    • Results : Oxime esters have been used to synthesize various 5-membered and 6-membered heterocycles, as well as some fused heterocycles .

Future Directions

Oxime derivatives are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . This review summarises the recent strategies in the development of oximes which are capable of crossing the BBB to treat OP poisoning .

properties

IUPAC Name

(NE)-N-(furan-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTMLDBQFLIQJA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furancarboxaldehyde, oxime

CAS RN

1121-47-7, 620-03-1
Record name 2-Furancarboxaldehyde, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furaldoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49237
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furaldoxime
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1919
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Record name 2-Furancarboxaldehyde, oxime
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Furaldehyde oxime
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EER4AX9NE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
J Olivard, GM Rose, GM Klein… - Journal of medicinal …, 1976 - ACS Publications
… To a solution of 0.3 g of 5nitro-3,4-dimethoxy-2-furancarboxaldehyde oxime in 15 ml of SDA 32 at 55 were added 5 ml of 24% H2SO4 and a solution of 0.3 g of 3-amino-2-oxazolidinone …
Number of citations: 26 pubs.acs.org
TS Chang, MG Merkle - Weed Science, 1982 - cambridge.org
… , 5-nitro-2furancarboxaldehyde oxime was extremely toxic to … and 5-nitro-2-furancarboxaldehyde oxime at all rates did not … of 5-nitro-2-furancarboxaldehyde oxime as a safener for …
Number of citations: 28 www.cambridge.org
N Jain, A Kumar, SMS Chauhan - Tetrahedron letters, 2005 - Elsevier
Water soluble iron(III) porphyrins and phosphotungstic acid in an ionic liquid are effective catalysts for the H 2 O 2 mediated oxidation of the CNOH bond in N-hydroxyarginine and other …
Number of citations: 112 www.sciencedirect.com
S Yang, J Chen - ACS Catalysis, 2022 - ACS Publications
… A blank experiment in the absence of catalyst (Table 1, Run 1) demonstrated a negligible 4a product with low yields of 2-furancarboxaldehyde oxime (2a) and 2-furonitrile (2-…
Number of citations: 1 pubs.acs.org
K Nakama, S Seki, S Kanemasa - Tetrahedron Letters, 2001 - Elsevier
… reactive than benzaldoxime (1a) and its p-substituted derivatives 1b,c are heteroaromatic aldoximes such as 2-thiophenecarboxaldehyde oxime (1d) and 2-furancarboxaldehyde oxime (…
Number of citations: 53 www.sciencedirect.com
T KITAGAWA, H SASAKI, N ONO - Chemical and pharmaceutical …, 1985 - jstage.jst.go.jp
… A heteroaromatic nitro compound, 5nitro-2-furancarboxaldehyde oxime (3i), was likewise dehydrated with ODI (2) to give 5nitro-2-furancarbonitrile (4i) in 84% yield after recrystallization …
Number of citations: 7 www.jstage.jst.go.jp
CM Lee, N Plotnikoff - Journal of Medicinal Chemistry, 1976 - ACS Publications
… To a solution of 0.3 g of 5nitro-3,4-dimethoxy-2-furancarboxaldehyde oxime in 15 ml of SDA 32 at 55 were added 5 ml of 24% H2SO4 and a solution of 0.3 g of 3-amino-2-oxazolidinone …
Number of citations: 8 pubs.acs.org
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
R Balicki, L Kaczmarek… - Liebigs Annalen der …, 1989 - Wiley Online Library
The application of the TiCl 4 /SnCl 2 reagent system in the reductive deoximation of various ketoximes and aldoximes under mild conditions is reported. The corresponding carbonyl …
N Diab, A AbuZuhri, W Schuhmann - Bioelectrochemistry, 2003 - Elsevier
… Nifuroxime (5-nitro-2-furancarboxaldehyde oxime) belongs to a group of nitrofurans, which is used as antimicrobial and as cellular-sensitizing drug in therapeutics [10], [11]. Different …
Number of citations: 14 www.sciencedirect.com

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